molecular formula C30H50O B12322405 3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

Cat. No.: B12322405
M. Wt: 426.7 g/mol
InChI Key: UVFOSIJDDUBTBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Simiarenol can be synthesized through organic synthesis methods. One common approach involves the cyclization of squalene, a triterpene, followed by a series of reduction and oxidation reactions to form the desired structure . The reaction conditions typically involve the use of strong acids or bases as catalysts and controlled temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of simiarenol often involves extraction from natural sources, such as the roots and stems of Rhododendron plants . The extraction process includes solvent extraction, purification, and crystallization to obtain pure simiarenol. This method is preferred due to the complexity and cost of synthetic routes.

Comparison with Similar Compounds

Simiarenol is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:

Simiarenol stands out due to its broader range of biological activities and its presence in specific plant species.

Biological Activity

3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is a complex organic compound with the molecular formula C30H50O. This compound is part of a class known as triterpenoids and has been studied for its potential biological activities. The following sections detail the biological activity of this compound based on various research findings.

The compound's structure contributes significantly to its biological activity. It is characterized by a tetradecahydrocyclopenta[a]chrysene backbone and multiple methyl groups that enhance its lipophilicity and biological interactions. Its IUPAC name reflects its complex structure that includes multiple stereocenters and functional groups relevant for biological activity.

The mechanism of action of 3a,5a-Hexamethyl-1-propan-2-yl-1,2... involves interaction with various cellular receptors and enzymes. Although detailed mechanisms are not fully elucidated in the literature, it is suggested that the compound may modulate key signaling pathways through its binding to specific targets within the cell. This interaction can lead to alterations in cellular responses such as apoptosis and inflammation.

Antioxidant Activity

Research indicates that compounds similar to 3a,5a-Hexamethyl-1-propan-2-yl... exhibit significant antioxidant properties. For instance:

  • In vitro studies have shown that related triterpenoids can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests .
CompoundDPPH IC50 (μg/mL)ABTS IC50 (μg/mL)
3a-Hexamethyl...6062
Ascorbic Acid (Standard)3035

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacteria and fungi. For example:

  • In studies assessing antibacterial efficacy against Gram-positive and Gram-negative bacteria, certain derivatives of triterpenoids demonstrated moderate to high inhibitory effects .

Antidiabetic Activity

Emerging evidence suggests that this compound may possess antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism:

  • Inhibition of α-amylase and α-glucosidase has been noted in related compounds with IC50 values indicating significant enzyme inhibition at concentrations comparable to standard antidiabetic drugs .

Neuroprotective Effects

Some studies have indicated potential neuroprotective effects attributed to the modulation of acetylcholinesterase (AChE) activity:

  • Inhibitory effects on AChE suggest a possible role in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several case studies have highlighted the biological effects of compounds structurally related to 3a-Hexamethyl... For instance:

  • Study on Grewia optiva Extracts : This study isolated several compounds from Grewia optiva and evaluated their biological activities. Notably, one of the isolated compounds exhibited strong AChE inhibition with an IC50 value significantly lower than standard inhibitors .
  • Triterpenoid Derivatives : Research involving modified triterpenoids indicated enhanced antioxidant activity compared to their parent compounds. The modifications were aimed at increasing bioavailability and potency against oxidative stress markers .

Properties

IUPAC Name

3a,5a,8,8,11b,13a-hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20-13-14-27(5)15-17-29(7)23-11-9-21-22(10-12-24(31)26(21,3)4)28(23,6)16-18-30(29,8)25(20)27/h9,19-20,22-25,31H,10-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFOSIJDDUBTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C1C3(CCC4(C5CCC(C(C5=CCC4C3(CC2)C)(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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